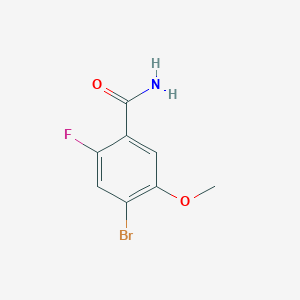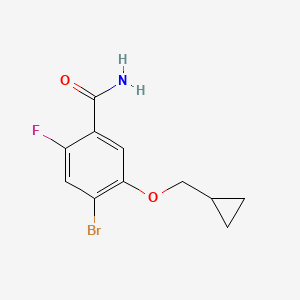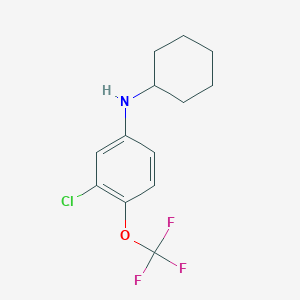
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a cyclopropylmethoxy group, an ethynyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.
Attachment to the Benzene Ring: The cyclopropylmethoxy halide is then reacted with a benzene derivative under Friedel-Crafts alkylation conditions to attach the cyclopropylmethoxy group to the benzene ring.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: Finally, the methoxy group is introduced by reacting the benzene derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, the use of automated systems for precise control of reaction parameters can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropylmethoxy groups, where nucleophiles like halides or amines can replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂), and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids, and aldehydes.
Reduction: Alcohols, alkanes, and partially reduced intermediates.
Substitution: Halogenated derivatives, amines, and other substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor binding.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The ethynyl group can participate in π-π interactions with aromatic residues, while the methoxy and cyclopropylmethoxy groups can form hydrogen bonds or hydrophobic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Cyclopropylmethoxy)-4-ethynylbenzene: Lacks the methoxy group, which may affect its reactivity and interaction with biological targets.
1-(Cyclopropylmethoxy)-2-methoxybenzene: Lacks the ethynyl group, which may reduce its ability to participate in π-π interactions.
4-Ethynyl-2-methoxybenzene: Lacks the cyclopropylmethoxy group, which may affect its hydrophobic interactions and overall stability.
Uniqueness
1-(Cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene is unique due to the presence of all three functional groups (cyclopropylmethoxy, ethynyl, and methoxy) on the benzene ring. This combination of groups provides a distinct set of chemical and physical properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethoxy)-4-ethynyl-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-3-10-6-7-12(13(8-10)14-2)15-9-11-4-5-11/h1,6-8,11H,4-5,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYDPEBCNNTITD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














